molecular formula C24H24N2O4S B12483541 N~2~-(3-acetylphenyl)-N-(diphenylmethyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(3-acetylphenyl)-N-(diphenylmethyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B12483541
M. Wt: 436.5 g/mol
InChI Key: LZOIHVBSEPBCON-UHFFFAOYSA-N
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Description

N~2~-(3-acetylphenyl)-N-(diphenylmethyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with a unique structure that includes an acetylphenyl group, a diphenylmethyl group, and a methylsulfonyl group attached to a glycinamide backbone

Properties

Molecular Formula

C24H24N2O4S

Molecular Weight

436.5 g/mol

IUPAC Name

2-(3-acetyl-N-methylsulfonylanilino)-N-benzhydrylacetamide

InChI

InChI=1S/C24H24N2O4S/c1-18(27)21-14-9-15-22(16-21)26(31(2,29)30)17-23(28)25-24(19-10-5-3-6-11-19)20-12-7-4-8-13-20/h3-16,24H,17H2,1-2H3,(H,25,28)

InChI Key

LZOIHVBSEPBCON-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N(CC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-acetylphenyl)-N-(diphenylmethyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the acetylphenyl intermediate: This involves the acetylation of a phenyl ring using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Introduction of the diphenylmethyl group: This step involves the reaction of benzyl chloride with a phenyl compound in the presence of a base like sodium hydroxide.

    Attachment of the methylsulfonyl group: This is achieved by reacting the intermediate with methylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the glycinamide backbone: This involves the reaction of glycine with the previously formed intermediate compounds under controlled conditions.

Industrial Production Methods

Industrial production of N2-(3-acetylphenyl)-N-(diphenylmethyl)-N~2~-(methylsulfonyl)glycinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3-acetylphenyl)-N-(diphenylmethyl)-N~2~-(methylsulfonyl)glycinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N~2~-(3-acetylphenyl)-N-(diphenylmethyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-(3-acetylphenyl)-N-(diphenylmethyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(3-acetylphenyl)-N-(phenylmethyl)-N~2~-(methylsulfonyl)glycinamide
  • N~2~-(3-acetylphenyl)-N-(diphenylmethyl)-N~2~-(ethylsulfonyl)glycinamide
  • N~2~-(3-acetylphenyl)-N-(diphenylmethyl)-N~2~-(methylsulfonyl)alaninamide

Uniqueness

N~2~-(3-acetylphenyl)-N-(diphenylmethyl)-N~2~-(methylsulfonyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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